molecular formula C11H18N2O2 B1205531 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile CAS No. 26777-63-9

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile

Cat. No.: B1205531
CAS No.: 26777-63-9
M. Wt: 210.27 g/mol
InChI Key: QROVKQMSKSPZNB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile is a chemical compound with the molecular formula C8H15NO2. It is commonly used in the synthesis of various polymers and copolymers due to its unique chemical properties. This compound is known for its versatility in industrial applications, particularly in the production of coatings, adhesives, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate) .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines and other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various polymers, copolymers, and substituted derivatives, which have applications in different industrial sectors.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and copolymerization reactions. The dimethylamino group acts as a nucleophile, facilitating various chemical transformations. The compound’s molecular targets and pathways include interactions with acids, bases, and other reactive species, leading to the formation of stable polymers and copolymers .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)ethyl 2-methylprop-2-enoate
  • 2-(Diethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl acrylate

Uniqueness

2-(Dimethylamino)ethyl 2-methylprop-2-enoate stands out due to its unique combination of chemical properties, including its ability to form stable polymers and copolymers with high biocompatibility and biodegradability. This makes it particularly valuable in biomedical applications and industrial processes where these properties are essential .

Properties

CAS No.

26777-63-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile

InChI

InChI=1S/C8H15NO2.C3H3N/c1-7(2)8(10)11-6-5-9(3)4;1-2-3-4/h1,5-6H2,2-4H3;2H,1H2

InChI Key

QROVKQMSKSPZNB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCN(C)C.C=CC#N

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.C=CC#N

Synonyms

acrylonitriledimethylaminoethyl methacrylate copolymer
dimethylaminoethyl methacrylate-acrylonitrile copolymer
DMAEMA-AN

Origin of Product

United States

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